molecular formula C16H17ClN4S B6436550 5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549063-58-1

5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No. B6436550
CAS RN: 2549063-58-1
M. Wt: 332.9 g/mol
InChI Key: JMRXPFFPUXFKPR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a benzothiazole ring, which is a system of fused benzene and thiazole rings. Attached to this ring is a methyl group and a chloro group. The compound also includes a pyrazole ring, which is a type of aromatic heterocycle. Finally, the compound includes an azetidine ring, which is a type of saturated heterocycle .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the pyrazole ring might be involved in nucleophilic substitution reactions, while the azetidine ring might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring might make the compound relatively stable and resistant to degradation. The compound might also exhibit interesting optical properties due to the conjugated system of double bonds in the benzothiazole ring .

Safety and Hazards

As with any chemical compound, handling “5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole” would require appropriate safety precautions. These might include wearing protective clothing and avoiding inhalation or skin contact .

Future Directions

Given the complexity and potential reactivity of this compound, it could be a subject of interest for future research. Studies could explore its synthesis, its reactivity under various conditions, and its potential uses in fields like medicinal chemistry .

properties

IUPAC Name

5-chloro-4-methyl-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4S/c1-10-5-18-21(6-10)9-12-7-20(8-12)16-19-15-11(2)13(17)3-4-14(15)22-16/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRXPFFPUXFKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC(=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

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